(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core with substituents at positions 2 and 3. The target molecule features a 3,4-dimethoxyphenyl group at position 2 and a 2-furylmethylene moiety at position 4. While direct synthesis data for this specific compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest that its properties can be inferred through comparative analysis .
Properties
Molecular Formula |
C17H13N3O4S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H13N3O4S/c1-22-12-6-5-10(8-13(12)23-2)15-18-17-20(19-15)16(21)14(25-17)9-11-4-3-7-24-11/h3-9H,1-2H3/b14-9- |
InChI Key |
WWQGIFFTJRJELC-ZROIWOOFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CO4)SC3=N2)OC |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo-triazole class of compounds that has garnered attention due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 414.46 g/mol
- IUPAC Name : (5Z)-2-(3,4-dimethoxyphenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
Anticancer Activity
Research indicates that thiazolo-triazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis was confirmed via flow cytometry and caspase activity assays.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Thiazolo-triazole | 15.0 | MCF-7 |
| Thiazolo-triazole | 12.5 | HeLa |
| Thiazolo-triazole | 10.0 | A549 |
Antimicrobial Activity
The compound has shown promising results against various microbial strains:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli.
- Fungal Strains : Candida albicans.
- Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anti-inflammatory Activity
In vitro studies have indicated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
-
Study on Anticancer Effects :
- In a controlled study involving MCF-7 cells treated with different concentrations of the compound for 48 hours, a dose-dependent decrease in cell viability was observed.
- Flow cytometry revealed an increase in early apoptotic cells at higher concentrations.
-
Antimicrobial Efficacy :
- A clinical isolate of Staphylococcus aureus was tested against the compound. Results indicated a significant reduction in bacterial load after treatment with sub-MIC concentrations.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Melting Points :
- Methoxy groups (e.g., 2b: 196–198°C) increase melting points compared to furan derivatives (e.g., 5g: 176–178°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole) .
- Bulkier substituents, such as the nitrophenyl-pyrazole in , may reduce crystallinity, though direct data are unavailable .
Synthetic Yields :
- Furan-containing analogs (e.g., 5g: 71% yield) are synthesized more efficiently than methoxy derivatives (e.g., 2b: 54%), suggesting steric or electronic advantages in furan-based reactions .
The 2-furylmethylene moiety introduces conjugation, which may stabilize the π-system of the thiazolo-triazol core, differing from the 5-methylfuran in .
Spectroscopic and Analytical Comparisons
NMR and LCMS Trends:
- 1H-NMR Shifts: Aromatic protons in methoxy-substituted compounds (e.g., 2b: δ 7.22–7.62 ppm) resonate downfield compared to furan derivatives (e.g., 5g: δ 7.73–8.53 ppm), reflecting deshielding by electron-withdrawing groups . The =CH proton in benzylidene derivatives (e.g., 2b: δ 8.34 ppm) is highly diagnostic for confirming Z/E isomerism .
LCMS Data :
- Molecular ion peaks (e.g., 2a: m/z 248 [M+H]⁺) align with calculated masses, validating synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
